N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that combines an indole derivative with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.
Quinoxaline Synthesis: The quinoxaline moiety is synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Coupling Reaction: The indole derivative and the quinoxaline derivative are coupled through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Optimizing Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole and quinoxaline structures.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: shares structural similarities with other indole-quinoxaline derivatives.
Other Compounds: Similar compounds include N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(2-oxoquinoxalin-1(2H)-yl)acetamide and N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)propionamide.
Uniqueness
Structural Features: The specific combination of the indole and quinoxaline moieties in this compound provides unique chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-22(28)26(20-6-4-3-5-19(20)25-14)13-21(27)23-10-9-15-12-24-18-8-7-16(29-2)11-17(15)18/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,23,27) |
InChI Key |
JVJFLUQEXYIKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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